molecular formula C24H27BrN2O3 B11544714 ethyl 6-bromo-5-methoxy-1-phenyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-phenyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11544714
M. Wt: 471.4 g/mol
InChI Key: GJRRRDXWEYQUCI-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the indole ring.

    Methoxylation: Addition of a methoxy group to the indole structure.

    Piperidinylation: Incorporation of a piperidine moiety.

    Esterification: Formation of the ethyl ester group.

Each step requires specific reagents and conditions, such as bromine for bromination, methanol for methoxylation, piperidine for piperidinylation, and ethanol for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-BROMO-5-METHOXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
  • 6-AMINO-4-SUBSTITUTEDALKYL-1H-INDOLE-2-SUBSTITUTEDCARBOXYLATE

Uniqueness

ETHYL 6-BROMO-5-METHOXY-1-PHENYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H27BrN2O3

Molecular Weight

471.4 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-phenyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H27BrN2O3/c1-3-30-24(28)23-18-14-22(29-2)19(25)15-20(18)27(17-10-6-4-7-11-17)21(23)16-26-12-8-5-9-13-26/h4,6-7,10-11,14-15H,3,5,8-9,12-13,16H2,1-2H3

InChI Key

GJRRRDXWEYQUCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCCCC4

Origin of Product

United States

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